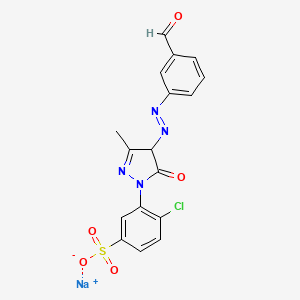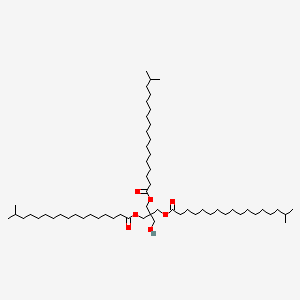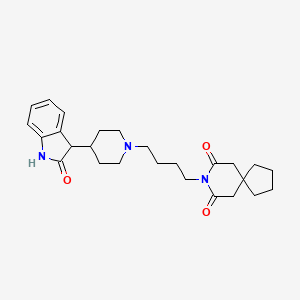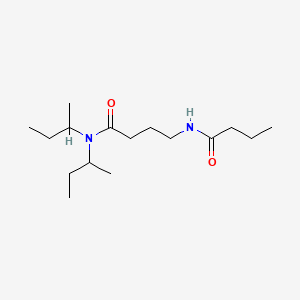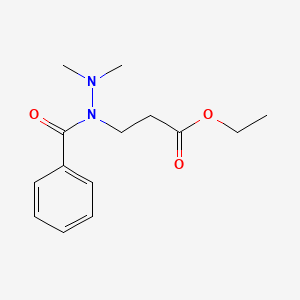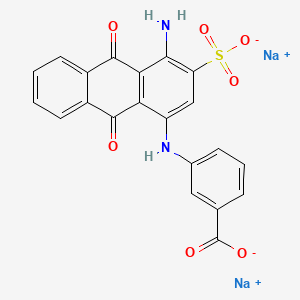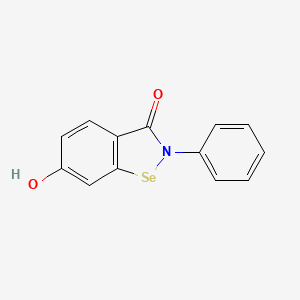
1,2-Benzisoselenazol-3(2H)-one, 6-hydroxy-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisoselenazol-3(2H)-one, 6-hydroxy-2-phenyl- is a selenium-containing organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 6-hydroxy-2-phenyl- typically involves the reaction of 2-phenyl-1,2-benzisoselenazol-3(2H)-one with a hydroxylating agent. Common reagents used in the synthesis include selenium dioxide (SeO2) and hydrogen peroxide (H2O2). The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 6-hydroxy-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the compound into selenol or selenide forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction could produce selenols.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antioxidant and enzyme-inhibiting properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 6-hydroxy-2-phenyl- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound may exert its effects through the modulation of redox pathways, inhibition of specific enzymes, or interaction with cellular signaling molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisoselenazol-3(2H)-one: A parent compound with similar structural features.
6-Hydroxy-2-phenyl-1,2-benzisoselenazol-3(2H)-one: A closely related compound with a hydroxyl group at a different position.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 6-hydroxy-2-phenyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other selenium-containing compounds.
Properties
CAS No. |
81744-12-9 |
|---|---|
Molecular Formula |
C13H9NO2Se |
Molecular Weight |
290.19 g/mol |
IUPAC Name |
6-hydroxy-2-phenyl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C13H9NO2Se/c15-10-6-7-11-12(8-10)17-14(13(11)16)9-4-2-1-3-5-9/h1-8,15H |
InChI Key |
IPMOSNBKBPNMRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C([Se]2)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





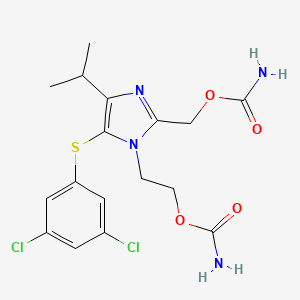
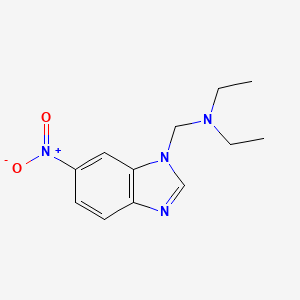
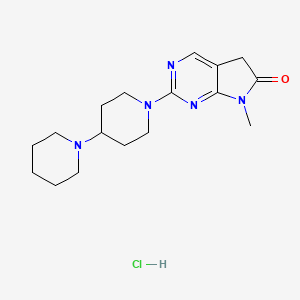
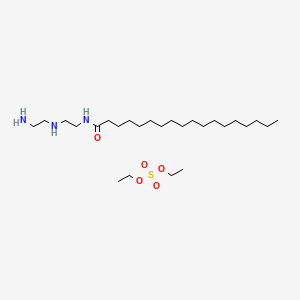
![sodium;2-[(2E)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonate](/img/structure/B12701020.png)
